molecular formula C14H27N3O2 B1318868 Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate CAS No. 205059-24-1

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Cat. No. B1318868
M. Wt: 269.38 g/mol
InChI Key: IMFPSYLOYADSFR-UHFFFAOYSA-N
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Patent
US07851626B2

Procedure details

4-(1-Fmoc-piperidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (0.3 g, 0.61 mmol) was stirred with 20% piperidine in methylene chloride for 40 min. The mixture was concentrated to dryness to give 4-piperidin-4-yl-piperazine-1-carboxylic acid tert-butyl ester. It was then dissolved in tetrahydrofuran (5 mL), and triethylamine (308 mg, 3.05 mmol) and acetic anhydride (86 mg, 0.9 mmol) were added, respectively. After the reaction mixture was stirred for 2 h, water and ethyl acetate were added. The layers were separated, and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were dried over anhydrous sodium sulfate. The solids were filtered off, and the filtrate was concentrated to give 4-(1-acetyl-piperidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester. It was dissolved in methylene chloride (7 mL), cooled with an ice bath and trifluoroacetic acid was added. The reaction mixture was stirred for 30 min, and the solvent was removed. The residue was triturated with diethyl ether and the solvent was removed to give 1-(4-piperazin-1-yl-piperidin-1-yl)-ethanone trifluoroacetate as a light-yellow foam (151 mg, 76%). LR-MS: 212 [(M+H)+]
Name
4-(1-Fmoc-piperidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH:14]2[CH2:19][CH2:18][N:17](C(OCC3C4C(=CC=CC=4)C4C3=CC=CC=4)=O)[CH2:16][CH2:15]2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].N1CCCCC1>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][N:11]([CH:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
4-(1-Fmoc-piperidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1CCN(CC1)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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